molecular formula C7H9N5 B11919719 1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine CAS No. 6267-41-0

1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine

Cat. No.: B11919719
CAS No.: 6267-41-0
M. Wt: 163.18 g/mol
InChI Key: CRCJKNGIKFKKII-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 1,3-diketones in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine stands out due to

Properties

CAS No.

6267-41-0

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

1,5-dimethylpyrazolo[3,4-d]pyrimidin-4-imine

InChI

InChI=1S/C7H9N5/c1-11-4-9-7-5(6(11)8)3-10-12(7)2/h3-4,8H,1-2H3

InChI Key

CRCJKNGIKFKKII-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=N)C=NN2C

Origin of Product

United States

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